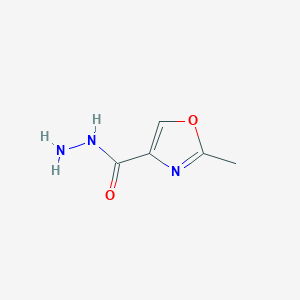

2-Methyloxazole-4-carbohydrazide

Descripción

Significance of Oxazole (B20620) Heterocycles in Medicinal and Organic Chemistry

Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. rsc.orgnih.gov The oxazole ring is considered a bioisostere of other functional groups like esters and amides, allowing for the fine-tuning of a molecule's physicochemical properties to enhance its pharmacokinetic and pharmacodynamic profile. nih.gov The versatility of the oxazole core allows it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for binding to biological targets like enzymes and receptors. nih.gov Consequently, oxazole derivatives have been successfully developed into drugs with a broad spectrum of activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. rsc.orgnih.gov

Role of Hydrazide Functionality in Chemical Scaffold Design

The hydrazide functional group (-CONHNH2) is another powerful tool in the arsenal (B13267) of medicinal chemists. nih.govmdpi.com Its unique electronic and structural features make it a valuable synthon for the construction of a diverse range of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles. nih.gov Hydrazides are also known to be biologically active in their own right and are a key component of several clinically used drugs. mdpi.com The presence of both a hydrogen bond donor and acceptor, along with the ability to form stable complexes with metal ions, allows hydrazide-containing molecules to interact effectively with biological macromolecules. nih.govnih.gov This has led to the development of hydrazide derivatives with a wide range of therapeutic applications, including antimicrobial, anticonvulsant, and anti-inflammatory activities. mdpi.comnih.gov

Overview of 2-Methyloxazole-4-carbohydrazide as a Versatile Synthetic Intermediate and Research Focus

This compound (C₅H₇N₃O₂) is a molecule that synergistically combines the beneficial attributes of both the oxazole ring and the hydrazide functional group. nih.gov This unique combination makes it a highly versatile building block in organic synthesis. nih.gov Its primary role in research is as a key intermediate for the synthesis of more complex molecules, particularly in the development of new pharmaceutical and agrochemical agents. nih.gov The reactivity of the hydrazide moiety allows for the facile introduction of various substituents, leading to the creation of large libraries of derivatives for biological screening. nih.govmdpi.com Research has focused on utilizing this compound in the development of novel compounds with potential anti-inflammatory, antimicrobial, and anticancer activities. nih.gov Furthermore, its ability to chelate metal ions has opened up avenues for its use in coordination chemistry and catalysis. nih.gov

| Property | Value |

| Molecular Formula | C₅H₇N₃O₂ |

| Molecular Weight | 141.13 g/mol |

| CAS Number | 500341-65-1 |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-1,3-oxazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-3-7-4(2-10-3)5(9)8-6/h2H,6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQAWWYOPRFGMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30296217 | |

| Record name | 2-METHYLOXAZOLE-4-CARBOHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500341-65-1 | |

| Record name | 2-METHYLOXAZOLE-4-CARBOHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-1,3-oxazole-4-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Methyloxazole 4 Carbohydrazide and Its Derivatives

General Synthetic Routes to 2-Methyloxazole-4-carbohydrazide

This compound is a versatile chemical intermediate recognized for its utility in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com Its unique structure, featuring both an oxazole (B20620) ring and a hydrazide functional group, allows for a variety of chemical transformations. chemimpex.com

Preparation from Ester Precursors via Hydrazine (B178648) Reactivity

A primary and widely employed method for the synthesis of this compound involves the reaction of a corresponding ester precursor, typically an ethyl or methyl ester of 2-methyloxazole-4-carboxylic acid, with hydrazine hydrate. This reaction, known as hydrazinolysis, is a standard and efficient method for converting esters to hydrazides. semanticscholar.org

The general reaction scheme involves the nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol moiety (ethanol or methanol) and the formation of the carbohydrazide (B1668358). The reaction is often carried out in a suitable solvent, such as an alcohol, and may be heated to drive the reaction to completion. semanticscholar.orgmdpi.com The transformation is confirmed by spectroscopic methods, such as FT-IR, which shows the appearance of N-H stretching vibrations and a shift in the carbonyl (C=O) absorption band, and by the absence of the ester's alkoxy proton signals in ¹H NMR spectra. semanticscholar.org

Table 1: Key Reactions in the Synthesis of this compound

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Ethyl 2-methyloxazole-4-carboxylate | Hydrazine hydrate | This compound | Hydrazinolysis |

| Methyl 2-methyloxazole-4-carboxylate | Hydrazine hydrate | This compound | Hydrazinolysis |

This table summarizes the common reactants and reaction type for the synthesis of this compound.

Considerations for Large-Scale Preparation

While the hydrazinolysis of ester precursors is effective for laboratory-scale synthesis, large-scale preparation of the necessary starting materials, such as 2-methyloxazole-4-carboxaldehyde, can present challenges. researchgate.net The synthesis of multigram and even kilogram quantities of related oxazole derivatives has been a focus of research to enable their use in further applications. researchgate.net Methodologies for the large-scale synthesis of 2,4-disubstituted oxazoles often aim to avoid difficult oxidation steps and utilize readily available starting materials. researchgate.net For instance, a method for preparing 10-kg batches of 2-methyloxazole-4-carboxaldehyde has been developed, which involves the reduction of an N-methoxy-N-methyl amide with lithium aluminium hydride. researchgate.net Such advancements in the scalable synthesis of key precursors are crucial for the industrial production of this compound and its derivatives.

Derivatization Strategies via the Hydrazide Moiety of this compound

The hydrazide functional group of this compound is a key site for a variety of derivatization reactions, enabling the synthesis of a diverse range of compounds with potential biological activities.

Synthesis of N'-Substituted Acylhydrazones

A prominent derivatization strategy involves the condensation reaction between this compound and various aldehydes or ketones to form N'-substituted acylhydrazones. mdpi.combohrium.com This reaction typically proceeds by heating the reactants in a suitable solvent, often with an acid catalyst, to yield the corresponding acylhydrazone. semanticscholar.orgmdpi.com

These acylhydrazones are of significant interest due to their chemical and pharmaceutical properties. mdpi.com The resulting N-acylhydrazone (NAH) scaffold is considered a privileged structure in medicinal chemistry. semanticscholar.orgbohrium.com NMR spectroscopic studies of N-acylhydrazones often reveal the presence of conformational isomers (syn- and anti-periplanar) in solution, which can influence their biological activity. bohrium.comnih.gov

Table 2: Examples of Aldehydes Used in Acylhydrazone Synthesis

| Aldehyde Reactant | Resulting Acylhydrazone Feature |

| Substituted Benzaldehydes | Introduction of various aromatic substituents |

| Heterocyclic Aldehydes | Incorporation of other heterocyclic rings |

This table provides examples of aldehyde classes that can be reacted with this compound to form diverse N'-substituted acylhydrazones.

Cyclocondensation Reactions for Novel Heterocyclic Systems

The hydrazide moiety of this compound also serves as a versatile building block for the synthesis of various new heterocyclic systems through cyclocondensation reactions. chemimpex.com These reactions involve the formation of a new ring by reacting the hydrazide with a suitable bifunctional reagent.

A significant application of this compound in heterocyclic synthesis is the formation of triazole rings. nih.gov 1,2,4-triazoles, a class of five-membered heterocyclic compounds containing three nitrogen atoms, are known for their wide range of pharmacological activities. nih.gov The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through the cyclization of the carbohydrazide. researchgate.net This often involves reaction with a one-carbon source, such as carbon disulfide, followed by further chemical transformations. The resulting triazole can then be further functionalized. For example, 1,2,4-triazole thiols can be synthesized and subsequently alkylated to produce a variety of 5-alkylthio-1,2,4-triazoles. researchgate.net

Formation of Oxadiazole Derivatives

The carbohydrazide functional group of this compound is a key precursor for the synthesis of 1,3,4-oxadiazole (B1194373) rings, a common motif in medicinal chemistry. nih.govresearchgate.net A primary method for this conversion is through cyclization reactions, often facilitated by dehydrating agents.

One straightforward approach involves the reaction of the carbohydrazide with acid anhydrides. For instance, reacting a carbohydrazide with acetic anhydride (B1165640) or propionic anhydride under reflux conditions leads to the formation of the corresponding 2-methyl- or 2-ethyl-5-substituted-1,3,4-oxadiazole, respectively. farmaciajournal.com This reaction proceeds via N-acylation of the terminal nitrogen of the hydrazide, followed by cyclodehydration to yield the stable oxadiazole ring. farmaciajournal.com

Another common strategy involves a two-step process where the carbohydrazide is first condensed with an aromatic aldehyde to form an N-acylhydrazone intermediate. These hydrazones can then be oxidatively cyclized to afford 2,5-disubstituted 1,3,4-oxadiazoles. A variety of reagents can effect this transformation, with acetic anhydride being a simple and effective choice for cyclization. farmaciajournal.com

| Starting Material | Reagent | Product | Ref |

| This compound | Acetic Anhydride | 2-Methyl-5-(2-methyloxazol-4-yl)-1,3,4-oxadiazole | farmaciajournal.com |

| This compound | Propionic Anhydride | 2-Ethyl-5-(2-methyloxazol-4-yl)-1,3,4-oxadiazole | farmaciajournal.com |

| N'-Arylmethylene-2-methyloxazole-4-carbohydrazide | Acetic Anhydride | 2-(Aryl)-5-(2-methyloxazol-4-yl)-1,3,4-oxadiazole | farmaciajournal.com |

| Carbohydrazide | Benzoic Acid, POCl₃ | 2,5-Disubstituted-1,3,4-oxadiazole | mdpi.com |

Formation of Thiadiazole Derivatives

Similar to oxadiazoles, the carbohydrazide moiety can be readily converted into a 1,3,4-thiadiazole (B1197879) ring. This transformation typically requires the introduction of a sulfur atom, which is accomplished by first converting the carbohydrazide into a thiosemicarbazide (B42300) derivative.

The synthesis begins with the reaction of this compound with an isothiocyanate (e.g., phenyl isothiocyanate) to yield the corresponding N-substituted thiosemicarbazide. This intermediate is then subjected to cyclodehydration using a strong acid. Commonly employed acids for this step include concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride. nih.govnih.gov The acid catalyzes the intramolecular cyclization and subsequent elimination of a water molecule to furnish the 5-(2-methyloxazol-4-yl)-substituted-1,3,4-thiadiazole. nih.gov The specific substituent at the 2-position of the thiadiazole ring is determined by the isothiocyanate used in the initial step.

| Intermediate | Reagent for Cyclization | Product Type | Ref |

| 1-(2-Methyloxazole-4-carbonyl)-4-aryl-thiosemicarbazide | H₂SO₄ or Polyphosphoric Acid (PPA) | 2-(Arylamino)-5-(2-methyloxazol-4-yl)-1,3,4-thiadiazole | nih.gov |

| Thiosemicarbazide + Carboxylic Acid | Polyphosphate Ester (PPE) | 2-Amino-5-substituted-1,3,4-thiadiazole | nih.govencyclopedia.pub |

Generation of Other Fused Heterocyclic Architectures

The reactivity of the carbohydrazide group extends beyond the formation of five-membered rings, allowing for the construction of other fused heterocyclic systems. The specific architecture generated depends on the nature of the electrophilic partner used in the cyclocondensation reaction.

For example, reaction with β-diketones or related 1,3-dielectrophiles can lead to the formation of six-membered rings such as pyridazinones or pyrazoles, depending on the precise reagents and conditions. The condensation typically begins at the terminal amino group of the hydrazide, followed by an intramolecular cyclization and dehydration sequence. While specific examples starting from this compound are not prevalent in the literature, the general reactivity pattern of carbohydrazides supports the feasibility of these transformations for creating novel, complex heterocyclic structures fused or linked to the 2-methyloxazole (B1590312) core.

Modifications and Substitutions on the Oxazole Ring System

Beyond derivatization of the carbohydrazide, the oxazole ring itself can be functionalized to create structural diversity.

Strategies for Ring Functionalization and Diversification

A key strategy for diversification focuses on the 2-methyl group of the oxazole ring. This position is amenable to functionalization, often by first converting the methyl group into a more reactive handle. For instance, radical bromination can transform the 2-methyl group into a 2-(bromomethyl) group. nih.gov

This 2-(halomethyl)oxazole is an excellent electrophilic scaffold for subsequent substitution reactions. nih.gov It can react with a wide array of nucleophiles, enabling the introduction of various functional groups.

C-N Bond Formation: Reaction with primary or secondary amines allows for the synthesis of 2-(aminomethyl)oxazole derivatives. nih.gov

C-O Bond Formation: Alkoxides or phenoxides can displace the halide to form the corresponding 2-(alkoxymethyl) or 2-(phenoxymethyl) ethers. nih.gov

C-S Bond Formation: Sulfur nucleophiles, such as thiophenoxides or thiocyanate, react readily to yield 2-(thiomethyl) derivatives. nih.gov

C-C Bond Formation: The reactive halomethyl group can be used in C-alkylation reactions with stabilized carbanions, such as those derived from malonic esters, providing a route to extend the carbon chain at the 2-position. nih.gov

| 2-(Halomethyl)oxazole Reactant | Nucleophile | Product Type | Ref |

| 2-(Bromomethyl)-4-substituted-oxazole | Diethylamine | 2-(Diethylaminomethyl)-4-substituted-oxazole | nih.gov |

| 2-(Bromomethyl)-4-substituted-oxazole | Sodium Phenoxide | 2-(Phenoxymethyl)-4-substituted-oxazole | nih.gov |

| 2-(Bromomethyl)-4-substituted-oxazole | Sodium Thiophenoxide | 2-(Phenylthiomethyl)-4-substituted-oxazole | nih.gov |

| 2-(Bromomethyl)-4-substituted-oxazole | Diethyl Malonate Anion | Diethyl (4-substituted-oxazol-2-ylmethyl)malonate | nih.gov |

Regioselective Synthesis Approaches for Oxazole Core Functionalization

Achieving regioselective functionalization directly on the oxazole core is crucial for synthesizing specific isomers. Directed metalation is a powerful tool for this purpose. The inherent acidity of the protons on the oxazole ring allows for selective deprotonation at specific positions using strong bases, followed by quenching with an electrophile. sci-hub.se

The C-2 position of the oxazole ring is the most acidic and is typically the first site to be deprotonated when using organolithium reagents like n-butyllithium (n-BuLi). sci-hub.se This allows for the regioselective introduction of a wide range of electrophiles at this position.

To target the C-4 or C-5 positions, more nuanced strategies are required. One approach involves a "halogen dance" rearrangement, where a bromo-substituted oxazole rearranges in the presence of a strong base like lithium diisopropylamide (LDA). sci-hub.se Alternatively, the use of sterically hindered metal-amide bases (e.g., TMPMgBu, where TMP = 2,2,6,6-tetramethylpiperidyl) in non-coordinating solvents can direct metalation to specific positions on an aryl group attached to the oxazole, avoiding competitive deprotonation of the heterocycle itself. nih.gov These methods provide controlled access to 2-, 4-, or 5-substituted oxazoles, which are versatile building blocks for further reactions like Suzuki-Miyaura cross-couplings. sci-hub.se

| Oxazole Substrate | Reagent(s) | Position Functionalized | Ref |

| Oxazole | 1. n-BuLi; 2. Electrophile (e.g., Br₂) | C-2 | sci-hub.se |

| 5-Bromo-2-silyloxazole | 1. LDA; 2. Electrophile | C-4 (after rearrangement) | sci-hub.se |

| 1-Aryl-1H-azole | 1. TMPMgBu; 2. Electrophile | ortho-position of aryl ring | nih.gov |

Reaction Mechanisms and Mechanistic Investigations of 2 Methyloxazole 4 Carbohydrazide Transformations

Mechanistic Pathways of Hydrazide Condensation Reactions with Carbonyl Compounds

The condensation of 2-Methyloxazole-4-carbohydrazide with aldehydes and ketones is a fundamental transformation that yields N-acylhydrazones. This reaction typically proceeds via a nucleophilic addition-elimination mechanism. The terminal nitrogen atom of the hydrazide group acts as a potent nucleophile, attacking the electrophilic carbon of the carbonyl group.

The mechanistic pathway can be influenced by the reaction conditions, particularly the pH.

Acid-Catalyzed Mechanism: In the presence of an acid catalyst, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. researchgate.net This activation facilitates the attack by the weakly basic amino group of the hydrazide. The subsequent steps involve proton transfer and the elimination of a water molecule to form the stable hydrazone product. researchgate.netisc.ac The use of catalysts like acetic acid or citric acid is common to accelerate the reaction. nih.govmdpi.com

The general acid-catalyzed mechanism proceeds as follows:

Protonation of the carbonyl oxygen by an acid catalyst.

Nucleophilic attack of the terminal hydrazide nitrogen on the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the nitrogen to one of the oxygen atoms.

Elimination of a water molecule to form a resonance-stabilized iminium ion.

Deprotonation of the iminium ion to yield the final N-acylhydrazone.

Neutral or Basic Conditions: With highly reactive carbonyl compounds, the reaction can proceed without a catalyst. The nucleophilic hydrazide attacks the carbonyl carbon directly, followed by the elimination of water, often facilitated by heating.

The resulting hydrazones are valuable intermediates for further synthetic modifications.

Table 1: Representative Hydrazone Synthesis from this compound

| Carbonyl Compound | Resulting Hydrazone Product Name | Reaction Conditions |

|---|---|---|

| Benzaldehyde | N'-(phenylmethylene)-2-methyloxazole-4-carbohydrazide | Ethanol, cat. Acetic Acid, Reflux |

| Acetone | N'-(propan-2-ylidene)-2-methyloxazole-4-carbohydrazide | Methanol, Reflux |

| 4-Chlorobenzaldehyde | N'-(4-chlorophenyl)methylene-2-methyloxazole-4-carbohydrazide | Ethanol, cat. Citric Acid, Reflux |

| Isatin | N'-(2-oxoindolin-3-ylidene)-2-methyloxazole-4-carbohydrazide | Ethanol, cat. Acetic Acid, Reflux |

Intramolecular Cyclization Mechanisms Leading to Fused Heterocycles

The derivatives of this compound, particularly the N-acylhydrazones formed from condensation reactions, are excellent precursors for the synthesis of fused heterocyclic systems. researchgate.net These intramolecular cyclization reactions lead to the formation of stable five- or six-membered rings attached to the hydrazide moiety.

A common example is the formation of 1,3,4-oxadiazole (B1194373) rings. The mechanistic pathway for this transformation typically involves two steps:

Acylation: The N-acylhydrazone is treated with an acylating agent, such as acetic anhydride (B1165640). The nitrogen atom of the hydrazone linkage attacks the carbonyl carbon of the anhydride.

Cyclodehydration: The resulting intermediate undergoes an intramolecular cyclization, where an oxygen atom attacks a carbonyl carbon, followed by the elimination of a water molecule to form the aromatic 1,3,4-oxadiazole ring.

Another potential cyclization involves the reaction of the carbohydrazide (B1668358) with reagents like carbon disulfide. This can lead to the formation of oxadiazole-thiones, which can be further alkylated to create diverse derivatives. Similarly, reaction with isothiocyanates can yield triazole-thiones after cyclization. The mechanism involves the initial nucleophilic attack of the hydrazide nitrogen onto the electrophilic carbon of the reagent, followed by an intramolecular condensation and dehydration or elimination of H₂S.

Systematic studies on related compounds, such as picrylhydrazones, have detailed the mechanistic pathways of intramolecular cyclization to form fused ring systems like indazoles. rsc.org This suggests that the hydrazone derivatives of this compound are versatile platforms for constructing a variety of fused heterocycles. pharmaguideline.com

Table 2: Examples of Intramolecular Cyclization Reactions

| Starting Material/Derivative | Reagent | Resulting Fused Heterocycle |

|---|---|---|

| This compound | Carbon Disulfide, KOH | 5-(2-Methyloxazol-4-yl)-1,3,4-oxadiazole-2-thiol |

| N'-benzylidene-2-methyloxazole-4-carbohydrazide | Acetic Anhydride | 2-((2-Methyloxazol-4-yl)carbonyl)-5-phenyl-1,3,4-oxadiazole (after rearrangement) |

| This compound | Phenyl isothiocyanate | 4-Phenyl-5-(2-methyloxazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |

Oxidative and Reductive Transformations Involving the Oxazole (B20620) Core

The oxazole ring in this compound, while aromatic, is susceptible to both oxidative and reductive transformations, which can lead to ring opening or modification.

Oxidative Transformations: The oxazole ring is generally considered to be electron-rich and can be readily oxidized. tandfonline.comsemanticscholar.org

Ring Cleavage: Strong oxidizing agents like potassium permanganate (B83412) or ozone can lead to the cleavage of the oxazole ring, typically breaking the C4-C5 bond. pharmaguideline.comsemanticscholar.org

Photooxidation: In the presence of singlet oxygen, often generated photochemically, oxazoles can undergo a [4+2] cycloaddition (Diels-Alder type reaction) across the C2 and C5 positions. researchgate.net The resulting endoperoxide intermediate is unstable and can rearrange or fragment, leading to various ring-opened products. researchgate.net

Enzymatic Oxidation: In biological systems, certain enzymes like aldehyde oxidase can catalyze the oxidation of C2-unsubstituted oxazoles at the C2 position to form the corresponding 2-oxazolone, a cyclic carbamate. nih.gov While the title compound is substituted at C2, this highlights a potential metabolic pathway for related oxazole structures.

Reductive Transformations: Reduction of the oxazole ring is also possible, though it often results in ring-opening products rather than stable reduced heterocycles like oxazolines or oxazolidines.

Catalytic Hydrogenation: The use of reducing agents like nickel-aluminum alloy in aqueous potassium hydroxide (B78521) or other catalytic hydrogenation methods can lead to the cleavage of the oxazole ring. tandfonline.comsemanticscholar.org The typical outcome is the formation of open-chain amide or amino alcohol derivatives. pharmaguideline.com The presence of the electron-withdrawing carbohydrazide group at the C4 position may influence the regioselectivity of the ring cleavage.

Table 3: Potential Oxidative and Reductive Reactions of the Oxazole Core

| Reaction Type | Reagent/Condition | Potential Outcome |

|---|---|---|

| Oxidation | Singlet Oxygen (1O2), Light | [4+2] Cycloaddition followed by ring fragmentation |

| Oxidation | Potassium Permanganate (KMnO4) | Oxidative cleavage of the oxazole ring |

| Reduction | Ni-Al alloy, aq. KOH | Reductive cleavage of the oxazole ring |

Role of Catalysis in Synthetic Reactions of this compound

Catalysis plays a pivotal role in modulating the reactivity and enabling efficient transformations of this compound and its precursors. Both acid/base and metal catalysts are employed.

Acid Catalysis: As discussed in section 3.1, acid catalysis is fundamental for promoting the condensation reaction between the hydrazide and carbonyl compounds. Protic acids like acetic acid or Lewis acids can be used to activate the carbonyl group, leading to higher yields and faster reaction rates for hydrazone formation. mdpi.com

Metal Catalysis: Transition metal catalysts are essential for more advanced modifications and for the synthesis of the oxazole ring itself.

Synthesis of the Oxazole Ring: The synthesis of 2,4-disubstituted oxazoles can be achieved through various metal-catalyzed methods. For instance, copper(II) triflate has been used to catalyze the coupling of α-diazoketones with amides. organic-chemistry.org Palladium-catalyzed reactions, such as the coupling of N-propargylamides with aryl iodides, also provide a route to substituted oxazoles. organic-chemistry.org

Functionalization: this compound can form stable complexes with metal ions, which enhances its utility in coordination chemistry and catalysis. tandfonline.com This property can be exploited for further functionalization. Palladium-catalyzed cross-coupling reactions, like Suzuki or Heck couplings, could potentially be used to introduce new substituents onto the oxazole ring, assuming a suitable halide is present on the ring.

The choice of catalyst is therefore critical in directing the reaction pathway, whether it is a simple condensation or a more complex C-C bond-forming reaction for creating novel analogues.

Applications of 2 Methyloxazole 4 Carbohydrazide in Advanced Organic Synthesis

Utilization as a Building Block for Pharmaceutical Intermediates

2-Methyloxazole-4-carbohydrazide serves as a crucial intermediate in the development of new pharmaceutical agents. chemimpex.com Its inherent biological potential makes it a target for researchers in the discovery of novel drug candidates. chemimpex.com The compound has been particularly noted for its application in the synthesis of potential anti-inflammatory and antimicrobial agents. chemimpex.com The reactivity of the hydrazide group allows for the straightforward formation of various derivatives, which is a key strategy in medicinal chemistry for modifying the properties of a lead compound to enhance its efficacy and other pharmaceutical parameters.

Application in Agrochemical Synthesis

The utility of this compound extends to the field of agricultural chemistry, where it is employed in the formulation of agrochemicals. chemimpex.com It is used to enhance crop protection products, contributing to improved efficacy against various pests and diseases. chemimpex.com The structural motifs derived from this compound can be incorporated into more complex molecules designed to have specific biocidal activities, highlighting its importance in the development of new and effective agrochemical solutions.

Precursor for Diverse Fine Chemicals

As a versatile precursor, this compound is instrumental in the synthesis of a variety of fine chemicals. chemimpex.com Fine chemicals are pure, single substances that are produced in limited quantities and are used as starting materials for specialty chemicals. The unique chemical architecture of this compound allows for its conversion into a wide array of other valuable compounds through various organic reactions.

Contributions to Heterocyclic Compound Library Synthesis

The synthesis of libraries of heterocyclic compounds is a cornerstone of modern drug discovery and materials science. This compound is a valuable building block in this context. chemimpex.combldpharm.com Its structure is inherently heterocyclic, and the reactive hydrazide group provides a convenient handle for the construction of other heterocyclic rings. For instance, hydrazides can be cyclized with various reagents to form triazoles, oxadiazoles, and other important heterocyclic systems. rsc.orgnih.gov The ability to generate a diverse range of heterocyclic structures from a single, readily available starting material is highly advantageous for screening programs aimed at identifying new biologically active compounds or materials with novel properties. chemimpex.combldpharm.com

Exploration in Coordination Chemistry and Metal Complexation Studies

The presence of nitrogen and oxygen donor atoms in the oxazole (B20620) and hydrazide moieties of this compound makes it an interesting ligand for coordination chemistry. chemimpex.com It has the ability to form stable complexes with various metal ions, which has spurred its exploration in this field. chemimpex.com The resulting metal complexes can exhibit interesting catalytic, magnetic, or photophysical properties. The study of how this ligand coordinates to different metal centers provides fundamental insights into the principles of coordination chemistry and can lead to the development of new catalysts or functional materials. chemimpex.comnih.gov Research in this area has shown that related heterocyclic ligands can form a variety of coordination complexes with interesting structural and electronic properties. researchgate.netnih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Methyloxazole 4 Carbohydrazide Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2-methyloxazole-4-carbohydrazide analogs. By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecule's connectivity.

In a typical ¹H NMR spectrum of a this compound analog, distinct signals would be expected for the protons of the methyl group, the oxazole (B20620) ring, and the carbohydrazide (B1668358) moiety. The methyl protons (CH₃) at the C2 position of the oxazole ring would likely appear as a singlet in the upfield region of the spectrum. The single proton on the C5 position of the oxazole ring would also produce a singlet. The protons associated with the carbohydrazide group (-CONHNH₂) would exhibit characteristic chemical shifts and may show coupling with each other.

For instance, in the related compound (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, the methyl protons appear as a singlet at 2.63 ppm in D₂O. mdpi.com For analogs where the carbohydrazide has formed a larger structure, such as in certain carbazole-oxadiazole derivatives, the aromatic protons can exhibit complex coupling patterns, as seen in systems with mutually coupled signals. nih.govresearchgate.net

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in a this compound analog would give a distinct signal. The carbon of the methyl group would be found at a high-field chemical shift, while the carbons of the oxazole ring and the carbonyl carbon of the carbohydrazide group would resonate at lower fields. For example, in (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, the methyl carbon is observed at 29.5 ppm, while the carbonyl carbon is found at 163.5 ppm. mdpi.com

Table 1: Representative ¹H NMR Data for an Analogous Heterocyclic System

| Functional Group | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| N-CH₃ | 2.63 | Singlet |

| H-5 | 3.50 | Doublet of Doublets |

| H-5 | 3.72 | Apparent Triplet |

| H-4 | 4.27 | Doublet of Doublets |

Data derived from (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid in D₂O mdpi.com

Table 2: Representative ¹³C NMR Data for an Analogous Heterocyclic System

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| N-CH₃ | 29.5 |

| C-5 | 49.9 |

| C-4 | 51.2 |

| C-2 | 163.5 |

| CO₂H | 175.6 |

Data derived from (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid in D₂O mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns. For this compound and its analogs, high-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

The molecular weight of the parent compound, this compound, can be calculated from its chemical formula. Related compounds, such as 2-methyloxazole-4-carboxaldehyde and 2-methyloxazole-4-carboxylic acid, have molecular weights of 111.10 g/mol and 127.10 g/mol , respectively. sigmaaldrich.comsigmaaldrich.com In a mass spectrum of a this compound analog, the molecular ion peak (M⁺) would be observed, confirming the molecular weight.

Fragmentation analysis can reveal the presence of key structural motifs. For example, the oxazole ring and the carbohydrazide side chain would likely undergo characteristic cleavage patterns under electron ionization. The observation of fragment ions corresponding to the loss of the hydrazide group or cleavage of the oxazole ring would provide strong evidence for the proposed structure. For instance, in the high-resolution mass spectrum of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, the deprotonated molecule [M-H]⁻ was observed at m/z 143.0458, which is consistent with its chemical formula C₅H₇N₂O₃⁻. mdpi.com

Table 3: Molecular Weight of this compound and Related Compounds

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| 2-Methyloxazole-4-carboxaldehyde | C₅H₅NO₂ | 111.10 sigmaaldrich.com |

| 2-Methyloxazole-4-carboxylic acid | C₅H₅NO₃ | 127.10 sigmaaldrich.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of a this compound analog would display characteristic absorption bands corresponding to its key structural features.

The carbohydrazide group is particularly informative in an IR spectrum. The N-H stretching vibrations of the -NH₂ and -NH- groups would appear as distinct bands in the region of 3100-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide would produce a strong absorption band, typically in the range of 1630-1680 cm⁻¹.

The oxazole ring also has characteristic vibrations. The C=N and C=C stretching vibrations within the ring would be observed in the 1500-1650 cm⁻¹ region. The C-O-C stretching of the ether linkage in the oxazole ring would give rise to absorptions in the 1000-1300 cm⁻¹ range. For example, in the analysis of carbazole (B46965) derivatives, the N-H stretching band was observed at 3135 cm⁻¹, and this was supported by theoretical calculations. researchgate.net Similarly, in (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, prominent IR bands were observed at 3317 cm⁻¹ (N-H stretch), 1708 cm⁻¹ (C=O stretch), and 1626 cm⁻¹ (amide C=O stretch). mdpi.com

Table 4: Expected IR Absorption Bands for a this compound Analog

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Hydrazide) | Stretching | 3100-3400 |

| C=O (Amide I) | Stretching | 1630-1680 |

| N-H (Amide II) | Bending | 1515-1570 |

| C=N (Oxazole) | Stretching | ~1650 |

| C=C (Oxazole) | Stretching | ~1580 |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique is particularly useful for confirming the stereochemistry and conformational preferences of this compound analogs.

For an X-ray crystallographic analysis, a suitable single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This provides precise bond lengths, bond angles, and torsion angles.

In the study of other heterocyclic compounds, such as 2-cyanoguanidinophenytoin, X-ray crystallography has been used to determine the crystal system, space group, and unit cell dimensions. nih.gov For example, it was found that the compound crystallized in a monoclinic system with a P2₁/c space group. nih.gov The analysis also reveals intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing. nih.gov A similar analysis of a this compound analog would provide definitive proof of its structure and reveal how the molecules arrange themselves in the solid state. For (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, X-ray analysis revealed an orthorhombic chiral space group (P2₁2₁2₁) and detailed the hydrogen bonding network that supports the helical arrangement of the molecules in the crystal. mdpi.com

Table 5: Illustrative Crystallographic Data for a Heterocyclic Analog

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic mdpi.com |

| Space Group | P2₁2₁2₁ mdpi.com |

| a (Å) | 6.2275(4) mdpi.com |

| b (Å) | 8.3963(5) mdpi.com |

| c (Å) | 24.9490(14) mdpi.com |

| Z (Molecules per unit cell) | 4 mdpi.com |

| Calculated Density (g/cm³) | 1.468 mdpi.com |

Data derived from (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid mdpi.com

Mechanistic Insights into the Biological Activities of 2 Methyloxazole 4 Carbohydrazide Derivatives

Molecular Mechanisms of Antiproliferative and Antitumor Action

Derivatives of the isomeric compound 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide have demonstrated notable antiproliferative and pro-apoptotic activities in various in vitro models. These effects are attributed to their ability to modulate key cellular pathways involved in cell death and proliferation.

Pathways of Apoptosis Induction

Studies on isoxazole (B147169) derivatives have shown that these compounds can induce apoptosis, or programmed cell death, in cancer cell lines. For instance, the derivative 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) has been observed to elicit strong increases in the expression of key mediators of apoptosis in Jurkat cells, a human T lymphocyte cell line. mdpi.com This suggests that a primary mechanism of their antitumor action is the initiation of a pro-apoptotic cascade.

Inhibition of Cellular Proliferation, e.g., Peripheral Blood Mononuclear Cells (PBMCs)

A significant biological activity observed for isoxazole derivatives is the inhibition of cellular proliferation. Specifically, various N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide have been shown to inhibit the phytohemagglutinin A (PHA)-induced proliferation of human peripheral blood mononuclear cells (PBMCs). mdpi.com The degree of inhibition was found to be dependent on the specific substitutions on the carbohydrazide (B1668358) moiety. For example, the compound MM3, which contains a 2,4-dihydroxy phenyl substituent, was identified as having the strongest antiproliferative activity among the tested series. mdpi.com

Effects on Key Signaling Pathways (e.g., Caspases, Fas, NF-κB1)

The pro-apoptotic action of these derivatives appears to be mediated through the modulation of specific signaling pathways. In Jurkat cells, treatment with the isoxazole derivative MM3 led to a significant increase in the expression of caspases, which are a family of protease enzymes playing essential roles in programmed cell death. mdpi.com Furthermore, an upregulation in the expression of Fas, a death receptor on the surface of cells, and NF-κB1 (nuclear factor kappa-light-chain-enhancer of activated B cells 1) was also observed. mdpi.com The activation of the Fas receptor is a key upstream event in one of the major apoptosis pathways, and NF-κB1 is a transcription factor involved in the regulation of immune responses and cell survival. The collective upregulation of these signaling molecules points towards a multi-pronged mechanism for inducing apoptosis.

Mechanisms of Anti-inflammatory Response

In addition to their antiproliferative effects, derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide have also demonstrated anti-inflammatory properties.

Modulation of Cytokine Production (e.g., TNFα Inhibition)

A key aspect of the anti-inflammatory response of these compounds is their ability to modulate the production of cytokines, which are signaling proteins that mediate and regulate immunity and inflammation. The isoxazole derivative MM3 was shown to inhibit the lipopolysaccharide (LPS)-induced production of tumor necrosis factor-alpha (TNF-α) in human whole blood cell cultures. mdpi.com TNF-α is a potent pro-inflammatory cytokine, and its inhibition is a key target for many anti-inflammatory therapies.

Mechanisms of Immunomodulatory Effects

The biological activities of isoxazole carbohydrazide derivatives extend to the modulation of the immune system. N′-substituted derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) have exhibited immunosuppressive activity in both mouse and human experimental models. mdpi.com The ability of these compounds to inhibit the proliferation of immune cells like PBMCs and modulate cytokine production underscores their immunomodulatory potential.

Interactive Data Table: Biological Activities of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide Derivatives

| Compound | Structure | Biological Activity | Target Cells/Model | Key Findings | Reference |

| 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) | 2,4-dihydroxy phenyl substituent | Strongest antiproliferative activity, Inhibition of TNF-α production, Pro-apoptotic action | Human PBMCs, Human whole blood cell cultures, Jurkat cells | Showed lack of toxicity and strongest antiproliferative effect. Inhibited LPS-induced TNF-α. Increased expression of caspases, Fas, and NF-κB1. | mdpi.com |

| 5-amino-N′-(4-hydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM2) | 4-hydroxyphenyl group | Higher suppressive potency than MM5 | Human PBMCs | Exhibited significant inhibition of PHA-induced proliferation. | mdpi.com |

| 5-amino-N,3-dimethyl-N′-phenylmethylidene-1,2-oxazole-4-carbohydrazide (MM5) | Unsubstituted phenyl ring | Moderate immunosuppressive activity | Human PBMCs | Considered a leading structure for modification. | mdpi.com |

Target Engagement and Enzyme Inhibition Studies

Derivatives of 2-methyloxazole-4-carbohydrazide and structurally related compounds have been investigated for their ability to interact with and inhibit various enzymes, revealing potential therapeutic applications. These studies provide a window into the specific molecular targets and mechanisms of action.

Succinate Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH), a crucial enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid cycle, has been identified as a primary target for antifungal agents. Research into compounds structurally similar to this compound, such as other carboxamide and carbohydrazide derivatives, has elucidated the mechanism of SDH inhibition.

For instance, novel 1,3,4-oxadiazole-2-carbohydrazide derivatives have demonstrated potent antifungal activity by targeting SDH. nih.gov Molecular docking studies of these compounds, such as derivative 5h , revealed that they fit within the enzyme's binding pocket. nih.gov The interaction is stabilized by hydrogen bonds and hydrophobic interactions. nih.gov This binding is thought to disrupt the normal function of the enzyme, leading to fungal cell death. nih.gov Similarly, pyrazolecarboxamide derivatives containing an oxazole (B20620) ring have been designed and synthesized as potential SDH inhibitors. biorxiv.org The fungicidal activity of these compounds is directly linked to their ability to inhibit SDH, underscoring this enzyme as a key target for this class of chemicals. nih.govnih.gov

| Compound Class | Target Enzyme | Key Findings | Reference |

| 1,3,4-Oxadiazole-2-carbohydrazides | Succinate Dehydrogenase (SDH) | Docking studies show binding within the active site, stabilized by hydrogen and hydrophobic bonds. | nih.gov |

| Pyrazolecarboxamide-oxazoles | Succinate Dehydrogenase (SDH) | Designed as potential SDH inhibitors with demonstrated fungicidal activity. | biorxiv.org |

| Benzothiazolyl-pyrazole-carboxamides | Succinate Dehydrogenase (SDH) | Exhibit potent antifungal effects linked to SDH inhibition. | nih.gov |

Cholinesterase (ChE) and β-Secretase (BACE-1) Enzyme Inhibition

The potential for azole-containing compounds to act as inhibitors of enzymes implicated in neurodegenerative diseases, such as cholinesterases (AChE and BuChE) and β-secretase (BACE-1), has been an area of active research.

Studies on benzimidazole-based thiazole (B1198619) derivatives, which share a common azole ring structure with oxazoles, have shown significant inhibitory potential against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov For example, certain analogues exhibited potent inhibition with IC50 values in the low micromolar and even nanomolar range, surpassing the efficacy of the standard drug Donepezil in some cases. nih.gov The structure-activity relationship (SAR) analyses indicated that the type and position of substituents on the phenyl rings are crucial determinants of inhibitory activity. nih.gov

Similarly, various heterocyclic scaffolds have been explored as BACE-1 inhibitors. BACE-1 is a key enzyme in the production of amyloid-β peptides associated with Alzheimer's disease. nih.gov While direct studies on this compound are limited, research on related structures like 2-aminoimidazole derivatives has identified compounds with micromolar inhibitory activity against BACE-1. nih.gov The development of small-molecule inhibitors that can cross the blood-brain barrier remains a significant challenge, but these findings highlight the potential of azole-based structures to target BACE-1. nih.govnih.gov

| Compound Class | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

| Benzimidazole-based Thiazoles | Acetylcholinesterase (AChE) | 0.10 ± 0.05 to 11.10 ± 0.30 µM | nih.gov |

| Benzimidazole-based Thiazoles | Butyrylcholinesterase (BuChE) | 0.20 ± 0.050 to 14.20 ± 0.10 µM | nih.gov |

| 2-Aminoimidazole Derivatives | β-Secretase (BACE-1) | 7.40 µM | nih.gov |

Exploration of Other Enzyme-Targeted Modulations

Beyond SDH and cholinesterases, derivatives with related structural motifs have been found to modulate other enzymes.

D-alanyl-D-alanine ligase (Ddl): This enzyme is essential for the biosynthesis of the bacterial cell wall. Fluorobenzoylthiosemicarbazides, which are structurally related to carbohydrazides, have been identified as potential allosteric inhibitors of Ddl, presenting a promising avenue for developing new antibacterial agents. mdpi.com

Filamenting temperature-sensitive protein Z (FtsZ): Benzimidazole derivatives have shown antitubercular activity by targeting FtsZ, a protein critical for bacterial cell division. mdpi.com This makes FtsZ a viable target for novel antibacterial compounds. mdpi.com

Nitrate (B79036) Reductase: In a study on benzothiazol-2-ylthiophenylpyrazole-4-carboxamides, a compound was found to stimulate nitrate reductase activity in plants, which could enhance plant growth. nih.gov

Mechanisms of Antimicrobial and Antifungal Activity

The antimicrobial and antifungal properties of this compound derivatives are underpinned by several distinct mechanisms, from disrupting microbial communities to interfering with essential cellular pathways.

Biofilm Reduction Strategies

Bacterial and fungal biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a protective extracellular matrix, rendering them highly resistant to conventional antibiotics. nih.gov Compounds that can inhibit the formation of or disperse existing biofilms are of significant therapeutic interest.

Research on N-phenyl-1H-pyrazole-4-carboxamides, a class of compounds structurally related to the target molecule, demonstrated a significant ability to reduce biofilm formation in several strains of Staphylococcus aureus. nih.gov One derivative, 1-(2,5-dichlorophenyl)-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide, was particularly effective, with IC50 values for biofilm inhibition ranging from 2.3 to 32 μM. nih.gov Likewise, 2-aminobenzimidazole (B67599) derivatives have been shown to be potent inhibitors and dispersers of Pseudomonas aeruginosa biofilms. nih.gov Other studies have noted that thiazole hydrazine (B178648) derivatives can effectively inhibit biofilm formation in the pathogenic yeast Candida albicans. frontiersin.org

| Compound Class | Target Organism | Biofilm Inhibition (IC50) | Reference |

| N-phenyl-1H-pyrazole-4-carboxamides | Staphylococcus aureus | 2.3 - 32 µM | nih.gov |

| 2-Aminobenzimidazoles | Pseudomonas aeruginosa | ~90% inhibition achieved | nih.gov |

| (4-phenyl-1,3-thiazol-2-yl) hydrazine | Candida albicans | Significant inhibition at 0.5 µg/ml | frontiersin.org |

Inhibition of Microbial Growth Pathways

A primary mechanism for the antifungal activity of azole-related compounds involves the disruption of essential metabolic and cellular processes. A key pathway targeted is the generation of reactive oxygen species (ROS).

Studies on 5-aminoimidazole-4-carbohydrazonamide derivatives against Candida species revealed that these compounds stimulate the production of intracellular ROS. nih.govresearchgate.net This oxidative stress leads to cellular damage and, ultimately, cell death. frontiersin.orgnih.gov The antifungal effect of these compounds was diminished in the presence of the antioxidant ascorbic acid, confirming the role of ROS in their mechanism of action. nih.govresearchgate.net Interestingly, these specific imidazole (B134444) derivatives did not inhibit the synthesis of ergosterol, a common target for many azole antifungals, suggesting a distinct mechanism. nih.govresearchgate.net

Another identified mechanism is the inhibition of enzymes crucial for microbial survival. As mentioned previously, the inhibition of D-alanyl-D-alanine ligase by related thiosemicarbazides disrupts the synthesis of the bacterial cell wall, a pathway not present in mammals, making it an attractive target for selective antibacterial therapy. mdpi.com The antifungal activity of certain derivatives is also linked to the impairment of mitochondrial function, specifically affecting mitochondrial dehydrogenase activity, which is vital for cellular respiration and energy production. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives

The exploration of Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) provides critical insights into how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, these analyses are pivotal in guiding the rational design of new, more potent therapeutic agents. While specific and extensive SAR and QSAR studies on a broad series of this compound derivatives are not widely available in the public domain, the principles can be effectively illustrated by examining related heterocyclic structures. This section will delve into the mechanistic insights that can be gleaned from such analyses, drawing parallels from studies on analogous oxazole and carbohydrazide compounds.

Impact of Substituent Modifications on Biological Potency

The biological potency of a core scaffold like this compound can be significantly modulated by the introduction of various substituents. These modifications can alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, which in turn affect its interaction with biological targets.

The this compound scaffold presents several key positions for chemical modification:

The Oxazole Ring: The C2-methyl group and the C5-position of the oxazole ring are potential sites for substitution. Modifications here can influence the electronic nature of the ring and provide additional interaction points with a target receptor.

The Hydrazide Linker: The hydrazide moiety (-CO-NH-NH₂) is a crucial pharmacophoric feature. nih.gov It can be derivatized, for instance, by condensation with various aldehydes and ketones to form hydrazones (-CO-NH-N=CH-R). This introduces a wide range of substituents (R groups) that can profoundly impact biological activity. The hydrazone moiety itself is a versatile pharmacophore known to engage with biological receptors through hydrogen bonding. nih.gov

The Amide Nitrogen: The nitrogen atoms of the hydrazide can also be substituted, although this is less common.

Insights from Analogous Structures:

Studies on other heterocyclic carbohydrazides offer valuable insights into potential SAR trends for this compound derivatives. For example, in a series of N'-(salicylidene)heteroarenecarbohydrazides investigated for antifungal activity, the nature of the heterocyclic ring (analogous to our oxazole ring) and the substituents on the salicylidene moiety played a crucial role in determining potency. nih.gov It was observed that the binding site for the heterocyclic part is sensitive to the size and orientation of the ring, with bulky fused bicyclic systems leading to a decrease in activity. nih.gov

Furthermore, research on pyrazole (B372694) carbohydrazide derivatives has highlighted the importance of substituents on an N-phenyl ring for antimicrobial activity. nih.gov This suggests that for hydrazone derivatives of this compound, the nature of the aromatic or heterocyclic aldehyde used for condensation would be a critical determinant of biological potency.

A review of oxazole derivatives has shown that substitution patterns are pivotal in defining their biological activities, which span from antimicrobial to anticancer effects. d-nb.info For instance, the introduction of a 1,3-oxazole ring into certain molecular frameworks has been shown to significantly enhance antibacterial and antituberculosis activities. derpharmachemica.com

Illustrative Data on the Impact of Substituents in Analogous Hydrazide Derivatives:

To illustrate how substituent modifications can affect biological potency, the following table presents data from a study on hydrazide-hydrazone derivatives, showcasing the impact of different R groups on antimicrobial activity.

| Compound ID | R Group (Substituent on Hydrazone) | Antimicrobial Activity (MIC in µg/mL) |

| A | 4-Chlorophenyl | 12.5 |

| B | 2,4-Dichlorophenyl | 6.25 |

| C | 4-Nitrophenyl | 6.25 |

| D | 4-Hydroxyphenyl | 25 |

| E | 4-Methoxyphenyl | 12.5 |

This table is illustrative and based on data for analogous hydrazide-hydrazone derivatives, not this compound itself. The data demonstrates the principle of how substituent changes can modulate biological activity.

From this illustrative data, one could hypothesize that for this compound derivatives, the introduction of electron-withdrawing groups (like chloro and nitro) on an aromatic ring of a hydrazone substituent might enhance antimicrobial activity, while electron-donating groups (like hydroxyl) might diminish it.

Pharmacophore Development and Optimization

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and elicit a biological response. The development and optimization of a pharmacophore model are central to modern drug discovery.

For the this compound scaffold, a hypothetical pharmacophore model can be proposed based on its constituent parts and insights from related molecules. Key features would likely include:

Hydrogen Bond Acceptors: The nitrogen atom in the oxazole ring and the carbonyl oxygen of the hydrazide are potential hydrogen bond acceptors.

Hydrogen Bond Donors: The N-H groups of the hydrazide/hydrazone moiety can act as hydrogen bond donors. nih.gov

Hydrophobic/Aromatic Regions: The oxazole ring itself and any aromatic or aliphatic substituents introduced would constitute hydrophobic regions that can engage in van der Waals or π-π stacking interactions with the target.

Pharmacophore Modeling Process:

The development of a pharmacophore model typically involves the following steps:

Identification of a set of active compounds: A series of molecules with known biological activity against a specific target are collected.

Conformational analysis: The possible 3D conformations of these molecules are generated.

Feature identification and alignment: Common chemical features (hydrogen bond donors/acceptors, hydrophobic centers, etc.) are identified and the molecules are aligned based on these features.

Hypothesis generation: A pharmacophore hypothesis is generated that represents the spatial arrangement of these essential features.

Validation: The model is validated by its ability to distinguish between known active and inactive compounds.

Insights from Analogous Structures:

Pharmacophore models have been successfully developed for various heterocyclic compounds with antimicrobial activity. For example, a pharmacophore model for antibacterial benzimidazole-hydrazone derivatives identified two hydrophobes, one aromatic ring, three hydrogen bond acceptors, and one hydrogen bond donor as key features. researchgate.net This highlights the importance of the hydrazone moiety and aromatic systems in the biological activity of such compounds.

A study on 1,2,4-oxadiazole (B8745197) derivatives as inhibitors of Sortase A led to the development of a 3D-QSAR model that provided insights into the critical features for inhibitory activity. tiu.edu.iq Such models generate contour maps that visualize regions where certain properties (e.g., steric bulk, positive/negative charge) would be favorable or unfavorable for activity, thus guiding the optimization of lead compounds.

Quantitative Structure-Activity Relationship (QSAR):

QSAR models build upon SAR principles by establishing a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models use molecular descriptors (numerical representations of physicochemical properties) to predict the activity of novel compounds.

A general QSAR equation can be represented as:

Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

Common descriptors include:

Electronic descriptors: (e.g., Hammett constants, dipole moment)

Steric descriptors: (e.g., molar refractivity, Taft steric parameters)

Hydrophobic descriptors: (e.g., logP)

Topological descriptors: (e.g., connectivity indices)

While no specific QSAR models for this compound derivatives are available, studies on other heterocyclic sulfonamides and carbohydrazides have successfully employed QSAR to predict their inhibitory activities against various enzymes. nih.govnih.gov These studies often reveal the relative importance of electronic, steric, and hydrophobic properties in determining the biological potency of the compounds. For instance, a positive coefficient for a hydrophobicity descriptor like logP in a QSAR model would suggest that increasing the lipophilicity of a particular region of the molecule could lead to enhanced activity.

Computational Chemistry and Theoretical Modeling of 2 Methyloxazole 4 Carbohydrazide Systems

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-Methyloxazole-4-carbohydrazide, docking simulations are pivotal for identifying potential biological targets and understanding the molecular basis of its activity.

Researchers utilize molecular docking to screen this compound against various protein targets, such as enzymes and receptors, implicated in disease pathways. The process involves generating a three-dimensional structure of the ligand and docking it into the binding site of the target protein. Scoring functions are then used to estimate the binding affinity, with lower binding energies indicating more favorable interactions.

For instance, derivatives of the oxazole (B20620) scaffold have been investigated as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in Alzheimer's disease. nih.gov In a typical docking study, the interactions between the ligand and the active site residues of the protein are analyzed. Key interactions often include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. The carbohydrazide (B1668358) moiety of this compound, with its hydrogen bond donors and acceptors, is expected to play a significant role in forming stable complexes with target proteins.

Table 1: Potential Molecular Docking Parameters for this compound

| Parameter | Description | Typical Software |

| Target Protein | 3D structure of the biological target (e.g., from PDB). | AutoDock, Glide, GOLD |

| Ligand Preparation | Energy minimization and generation of 3D conformers. | ChemDraw, Avogadro |

| Binding Site Definition | Grid box encompassing the active site of the protein. | AutoGrid, Maestro |

| Docking Algorithm | Algorithm to explore ligand conformations and orientations. | Lamarckian Genetic Algorithm |

| Scoring Function | Estimates the binding free energy of the ligand-protein complex. | Empirical or force-field based |

| Post-Docking Analysis | Visualization and analysis of binding poses and interactions. | PyMOL, Discovery Studio |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and other molecular properties of this compound. DFT provides a good balance between accuracy and computational cost for medium-sized organic molecules.

These calculations can determine various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The calculated electrostatic potential map reveals the electron-rich and electron-deficient regions of the molecule, which are important for predicting non-covalent interactions with biological targets. Furthermore, DFT can be used to calculate reactivity descriptors like hardness, softness, and electrophilicity index, which provide further insights into the molecule's reactive nature.

Table 2: Key Parameters from Quantum Chemical Calculations for this compound

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicator of chemical reactivity and stability. |

| Mulliken Charges | Distribution of atomic charges in the molecule. | Helps in understanding intermolecular interactions. |

| Dipole Moment | Measure of the overall polarity of the molecule. | Influences solubility and binding interactions. |

| Electrostatic Potential | 3D map of charge distribution. | Identifies sites for electrophilic and nucleophilic attack. |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of this compound involves identifying the stable low-energy conformations that the molecule can adopt. This can be achieved through systematic or stochastic conformational searches using molecular mechanics or quantum chemical methods.

Molecular dynamics (MD) simulations provide a more dynamic picture of the conformational landscape by simulating the movement of atoms in the molecule over time. MD simulations can reveal how the molecule behaves in a biological environment, such as in solution or when bound to a protein. These simulations are crucial for understanding the flexibility of the molecule and the conformational changes that may occur upon binding to a target. The stability of the ligand-protein complex obtained from molecular docking can be further validated through MD simulations, providing a more accurate assessment of the binding affinity.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry can be a powerful tool for predicting the spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. Predicting NMR chemical shifts, for instance, can aid in the structural elucidation of the compound and its derivatives. nih.govgithub.ioresearchgate.netbohrium.com Recent advancements in machine learning and quantum chemistry have significantly improved the accuracy of these predictions. nih.gov

Theoretical calculations can also be used to explore potential reaction pathways for the synthesis or degradation of this compound. By calculating the energies of reactants, transition states, and products, chemists can determine the most likely reaction mechanisms and optimize reaction conditions. This is particularly valuable for designing more efficient synthetic routes to this and related compounds.

Table 3: Computationally Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Computational Method |

| ¹H NMR | Chemical Shifts (ppm) | GIAO-DFT |

| ¹³C NMR | Chemical Shifts (ppm) | GIAO-DFT |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT Frequency Calculation |

In Silico Screening and Virtual Library Design for Novel Bioactive Compounds

The scaffold of this compound serves as a valuable starting point for the design of new bioactive compounds. In silico screening and the design of virtual libraries are powerful strategies in drug discovery to explore a vast chemical space efficiently.

Starting with the core structure of this compound, a virtual library can be generated by systematically modifying different parts of the molecule, such as the methyl group on the oxazole ring or the hydrazide moiety. This results in a large collection of virtual compounds that can be screened against various biological targets using high-throughput molecular docking. This approach allows for the rapid identification of promising lead compounds with potentially improved activity, selectivity, and pharmacokinetic properties. The oxazole scaffold is a common feature in many biologically active compounds, highlighting its importance in medicinal chemistry. researchgate.netresearchgate.net

Strategic Approaches in Lead Optimization and Drug Design Utilizing 2 Methyloxazole 4 Carbohydrazide Scaffolds

Rational Design Principles for Bioactive Analogs

Rational drug design leverages the understanding of a biological target's structure and mechanism to create specific and potent inhibitors. The 2-methyloxazole (B1590312) scaffold has been successfully employed in such strategies. For instance, in the development of anticancer agents, derivatives of 2-methyloxazole have been rationally designed as constrained analogues of Combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization. nih.govnih.gov

The design principle involves replacing the flexible cis-stilbene (B147466) bridge of CA-4 with a more rigid 5-membered heterocyclic ring, like the 2-methyloxazole system. This approach aims to lock the molecule in a bioactive conformation, potentially increasing its affinity for the colchicine (B1669291) binding site on tubulin. Researchers have synthesized series of 2-methyl-4,5-disubstituted oxazoles, where one of the substituents is the 3',4',5'-trimethoxyphenyl group (a key pharmacophoric element of CA-4) and the other is a varied substituted phenyl ring. nih.govnih.gov This systematic exploration allows for the fine-tuning of interactions with the target protein.

Key findings from these rational design studies include:

High Potency: Certain analogues, such as those with a m-fluoro-p-methoxyphenyl or a p-ethoxyphenyl moiety, demonstrated exceptionally high antiproliferative activity, with IC50 values in the low nanomolar range, comparable or superior to CA-4 itself. nih.govnih.gov

Target Engagement: These potent compounds were confirmed to bind to the colchicine site of tubulin and effectively inhibit its polymerization at submicromolar concentrations. nih.govresearchgate.net

The carbohydrazide (B1668358) functional group at the 4-position of the 2-methyloxazole ring offers an additional, crucial handle for rational design. This group can act as a key pharmacophore or be used as a reactive intermediate to link the scaffold to other fragments designed to interact with specific pockets of a target enzyme or receptor. chemimpex.comnih.gov

| Compound Series | Design Principle | Biological Target | Observed Activity |

| 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted oxazoles | Constrained analogue of Combretastatin A-4 (CA-4) | Tubulin (Colchicine site) | High antiproliferative activity (IC50 values from 0.35-20.2 nM) nih.govnih.gov |

| 1,2,4-Oxadiazole (B8745197) Derivatives | Structure-based design from GRL0617 complex | SARS-CoV-2 Papain-like Protease (PLpro) | Potent enzymatic inhibition (IC50 = 1.0 μM) and antiviral activity (EC50 = 4.3 μM) ipbcams.ac.cn |

Fragment-Based Drug Design Approaches

Fragment-Based Drug Design (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind weakly to a biological target. nih.gov These initial hits are then grown, linked, or optimized to produce high-affinity leads. The 2-methyloxazole-4-carbohydrazide structure is well-suited for FBDD campaigns.

The scaffold itself can be considered a valuable fragment due to its defined three-dimensional shape and the presence of hydrogen bond donors and acceptors. Its components can be explored individually:

The Oxazole (B20620) Ring: A stable, aromatic heterocycle that can engage in various non-covalent interactions.

The C2-Methyl Group: Provides a vector for growth into hydrophobic pockets.

The C4-Carbohydrazide Moiety: A versatile functional group that can form strong hydrogen bonds and serve as an attachment point for linking to other fragments or for elaboration into more complex functionalities. nih.gov

In an FBDD approach, a library of fragments containing the this compound core or similar motifs could be screened against a target of interest. Once a hit is identified, synthetic strategies can be employed to grow the fragment by adding substituents at the C5 position of the oxazole ring or by modifying the carbohydrazide group to improve binding affinity and selectivity. nih.govnih.gov

Structural Simplification Methodologies in Lead Development

Many potent bioactive molecules, particularly natural products, possess complex structures that are challenging and costly to synthesize. Structural simplification is a key strategy in lead development to create analogues that retain the desired biological activity but are more synthetically accessible. mdpi.com

The use of the 2-methyloxazole core as a replacement for the stilbene (B7821643) system in CA-4 analogues is a prime example of structural simplification. nih.govnih.gov This modification reduces the number of synthetic steps and eliminates the potential for isomerization associated with the double bond in CA-4, leading to a more stable and easily manufacturable compound. The resulting simplified analogues not only retained but in some cases exceeded the potency of the original natural product lead. nih.gov

Applying this methodology, the this compound scaffold can serve as a simplified, rigid core to mimic the essential pharmacophoric features of more complex lead compounds, thereby streamlining the path to viable drug candidates.

Pharmacophore Hybridization and Scaffold Hopping Strategies

Pharmacophore hybridization and scaffold hopping are advanced lead optimization techniques used to discover novel intellectual property and improve drug-like properties. nih.govdovepress.com

Pharmacophore Hybridization: This strategy involves combining the key pharmacophoric features of two or more different bioactive molecules into a single new hybrid compound. nih.gov The goal is to create a molecule that interacts with multiple binding sites or possesses a novel activity profile. The this compound scaffold is an excellent candidate for this approach. For example, the carbohydrazide moiety, a known pharmacophore in various therapeutic agents, could be hybridized with features from a known kinase inhibitor. nih.gov The oxazole ring could serve as the central linker, connecting the hydrazide part with another pharmacophoric group, such as a specific aryl substitution known to confer affinity for a particular protein family. nih.gov

Scaffold Hopping: This technique involves replacing the central core (scaffold) of a known active compound with a bioisosteric or structurally novel scaffold while retaining the original pharmacophoric groups responsible for biological activity. nih.govnih.gov This can lead to compounds with improved properties, such as enhanced solubility, better metabolic stability, or a different patent position. The 2-methyloxazole ring within a lead compound could be "hopped" to other five-membered heterocycles like thiazole (B1198619), pyrazole (B372694), or isoxazole (B147169) to explore new chemical space and modulate activity. Conversely, the this compound scaffold can be identified through a scaffold hopping campaign as a viable replacement for a more complex or problematic core in an existing lead series. nih.gov

Multi-Targeting Drug Design Paradigms for Complex Diseases